molecular formula C14H11N3O4S B11829094 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine

2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine

Katalognummer: B11829094
Molekulargewicht: 317.32 g/mol
InChI-Schlüssel: NLRMHZUUMBUMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Characterization of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(benzenesulfonyl)-2-methyl-5-nitropyrrolo[2,3-b]pyridine . This name derives from the parent heterocycle, pyrrolo[2,3-b]pyridine, a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing). The numbering begins at the pyrrole nitrogen (position 1), proceeds through the fused edge (positions 2 and 3), and continues around the pyridine ring (positions 4–7).

Substituents are assigned positions based on this numbering:

  • Phenylsulfonyl group : Attached to the pyrrole nitrogen (position 1).
  • Methyl group : At position 2 on the pyrrole ring.
  • Nitro group : At position 5 on the pyridine ring.

Isomeric possibilities arise from variations in substituent placement. For instance:

  • Positional isomers : If the nitro group occupied position 4 instead of 5, the compound would be 1-(benzenesulfonyl)-2-methyl-4-nitropyrrolo[2,3-b]pyridine.
  • Regioisomers : Alternative fusion patterns (e.g., pyrrolo[3,2-b]pyridine) would alter ring connectivity but are not observed in this compound.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₁N₃O₄S reflects the compound’s composition:

  • 14 carbon atoms : 6 from benzene, 7 from the bicyclic core, and 1 from the methyl group.
  • 11 hydrogen atoms : Distributed across the aromatic rings and methyl group.
  • 3 nitrogen atoms : One in the pyrrole ring, one in the pyridine ring, and one in the nitro group.
  • 4 oxygen atoms : Two from the sulfonyl group and two from the nitro group.
  • 1 sulfur atom : In the sulfonyl moiety.

The molecular weight is 317.32 g/mol , calculated as:
$$
(14 \times 12.01) + (11 \times 1.01) + (3 \times 14.01) + (4 \times 16.00) + (1 \times 32.07) = 317.32 \, \text{g/mol}
$$
This matches the PubChem-computed value.

Structural Features of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine system consists of a pyrrole ring fused to a pyridine ring at the 2 and 3 positions (Figure 1). Key features include:

Feature Description
Aromaticity Maintained via 10 π-electrons (6 from pyridine, 4 from pyrrole).
Electron density Pyridine nitrogen withdraws electrons, while pyrrole nitrogen donates electrons to the π-system.
Planarity The fused system is fully planar, enabling conjugation across both rings.

The core’s reactivity is influenced by this electronic asymmetry: the pyridine ring is electron-deficient, while the pyrrole ring is electron-rich.

Role of the Phenylsulfonyl and Nitro Substituents

Phenylsulfonyl Group (Position 1)
  • Electronic effects : The sulfonyl group (-SO₂) is strongly electron-withdrawing, reducing electron density at the pyrrole nitrogen and destabilizing electrophilic attack on the adjacent ring.
  • Steric effects : The benzene ring introduces steric bulk, potentially hindering access to the pyrrole nitrogen in reactions.
Nitro Group (Position 5)
  • Electronic effects : The nitro (-NO₂) group further withdraws electrons from the pyridine ring via resonance and induction, enhancing the core’s electrophilicity.
  • Hydrogen bonding : The nitro group’s oxygen atoms can act as weak hydrogen bond acceptors, influencing solubility and crystal packing.
Methyl Group (Position 2)
  • Electronic effects : A weakly electron-donating group (+I effect) that slightly offsets the electron-withdrawing effects of the sulfonyl and nitro groups.
  • Steric effects : Minimal due to its small size but may influence regioselectivity in substitution reactions.

Table 1 : Substituent Effects on the Pyrrolo[2,3-b]pyridine Core

Substituent Position Electronic Effect Steric Impact
Phenylsulfonyl 1 Strongly electron-withdrawing High (bulky benzene)
Nitro 5 Electron-withdrawing Low
Methyl 2 Weakly electron-donating Low

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-2-methyl-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-7-11-8-12(17(18)19)9-15-14(11)16(10)22(20,21)13-5-3-2-4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMHZUUMBUMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-5-Nitro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridin beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Nitrierung eines Pyrrolo[2,3-b]pyridin-Derivats, gefolgt von der Sulfonierung mit einem Phenylsulfonylchlorid. Die Nitrierungsreaktion wird in der Regel mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt, um die Nitrogruppe in die gewünschte Position einzuführen. Der Sulfonierungsschritt beinhaltet die Reaktion des nitrierten Zwischenprodukts mit Phenylsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für Forschung und industrielle Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methyl-5-Nitro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.

    Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen, die durch die elektronenziehenden Nitro- und Sulfonylgruppen aktiviert sind.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid in Methanol.

    Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Nitrosoderivaten oder anderen oxidierten Produkten.

    Reduktion: Bildung von 2-Methyl-5-Amino-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridin.

    Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research indicates that 2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies report IC50 values suggesting potent inhibition of tumor cell proliferation:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results imply that the compound could serve as a lead for developing new anticancer agents, potentially modulating signaling pathways involved in cell growth and survival .

2. Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in treating chronic inflammatory conditions .

3. Antimicrobial Properties
Derivatives of pyrrolo[2,3-b]pyridine have shown efficacy against various bacterial strains. Studies indicate that compounds similar to this compound possess antimicrobial activities, making them candidates for further exploration in infectious disease treatment .

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in A549 and MCF-7 cells. The underlying mechanisms were attributed to the modulation of key signaling pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group enhances the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound include:

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 143141-23-5)

  • Substituents : Phenylsulfonyl at position 1.
  • Molecular Formula : C₁₃H₁₀N₂O₂S.
  • Molecular Weight : 258.3 g/mol.
  • Key Differences : Lacks methyl and nitro groups, making it less sterically hindered and electronically distinct. Serves as a precursor for further derivatization .

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Bromine at position 3, methyl at position 2.
  • Molecular Formula : C₁₄H₁₁BrN₂O₂S.
  • Molecular Weight : 381.28 g/mol (calculated).
  • Key Differences : Bromine introduces steric bulk and alters reactivity compared to nitro groups. Used in cross-coupling reactions .

5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5)

  • Substituents : Nitro at position 5.
  • Molecular Formula : C₇H₅N₃O₂.
  • Molecular Weight : 163.14 g/mol.
  • Key Differences : Absence of phenylsulfonyl and methyl groups reduces solubility and stability. Primarily an intermediate in synthesis .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (Polar Solvents)
2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₂N₃O₄S (est.) ~317.07 (est.) 2.8 Moderate
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₁BrN₂O₂S 381.28 3.2 Low
5-Nitro-1H-pyrrolo[2,3-b]pyridine C₇H₅N₃O₂ 163.14 1.5 High

*LogP values estimated using fragment-based methods.

  • Methyl Group Impact : The methyl group at position 2 introduces steric hindrance, which may reduce off-target interactions compared to unsubstituted derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications
This compound 1: PhSO₂, 2: CH₃, 5: NO₂ ~317.07 Kinase inhibition, medicinal chemistry
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1: PhSO₂, 2: CH₃, 3: Br 381.28 Cross-coupling reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridine 5: NO₂ 163.14 Synthetic intermediate

Biologische Aktivität

2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrrolo-pyridine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11N3O4S
  • Molecular Weight : 361.329 g/mol
  • Density : 1.55 g/cm³
  • Boiling Point : 579.9 °C at 760 mmHg
  • LogP : 3.57210

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHepG20.71
Compound CA54936.12

These results suggest that modifications to the pyrrolo-pyridine scaffold can enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structure-activity relationship studies indicate that specific substitutions on the phenyl ring can significantly influence antibacterial efficacy against strains such as MRSA and Pseudomonas aeruginosa.

SubstituentActivity Against MRSAActivity Against Pseudomonas aeruginosa
Aminomethyl GroupPotentModerate
Amidino GroupModeratePotent

The basicity of substituents at the para position of the phenyl ring appears critical for enhancing antibacterial activity .

Study 1: Anticancer Efficacy

A recent investigation focused on the synthesis of novel derivatives based on the pyrrolo[2,3-b]pyridine framework, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines, including MCF7 and HCT116. The study reported IC50 values as low as 1.1 µM for some derivatives, indicating promising therapeutic potential .

Study 2: Structure-Activity Relationship Analysis

Another study provided insights into the SAR of related compounds, demonstrating that specific functional groups could drastically alter biological activity. For instance, compounds with electron-withdrawing groups exhibited increased potency against bacterial strains .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Answer:
Optimizing synthesis involves:

  • Stepwise Functionalization : Sequential introduction of substituents (e.g., nitro, methyl, phenylsulfonyl groups) to avoid side reactions. For example, sulfonylation at position 1 is typically performed early to stabilize the core structure .
  • Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, requiring precise control of Pd(PPh₃)₄ and base (e.g., K₂CO₃) concentrations .
  • Reaction Conditions : Temperature control (e.g., 90–105°C for coupling reactions) and solvent systems (toluene/EtOH/H₂O mixtures) to enhance regioselectivity .
  • Purification : Flash column chromatography (heptane/ethyl acetate gradients) or recrystallization to isolate high-purity products (>95%) .

Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?

Answer:

  • ¹H/¹³C NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., phenylsulfonyl group δ ~7.5–8.0 ppm for aromatic protons; nitro group deshields adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂N₃O₄S: calculated 318.06) .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What methodologies are employed to investigate the structure-activity relationships (SAR) of derivatives targeting FGFRs?

Answer:

  • Functional Group Modulation : Systematic substitution at positions 2 (methyl), 5 (nitro), and 1 (phenylsulfonyl) to evaluate steric/electronic effects. For example, replacing nitro with halogens alters kinase inhibition potency .
  • Biological Assays :
    • Kinase Inhibition Profiling : Use recombinant FGFR isoforms to measure IC₅₀ values via ATP-competitive ELISA .
    • Cell-Based Assays : Antiproliferative effects in FGFR-driven cancer lines (e.g., SNU-16 gastric cancer) with IC₅₀ determination via MTT assays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in FGFR ATP-binding pockets .

Advanced: How should researchers address discrepancies in biological activity data between the compound and its structural analogs?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., incubation time, serum concentration) to minimize variability .
  • Solubility/Permeability Assessment : Use shake-flask methods or Caco-2 assays to rule out bioavailability confounders .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain divergent in vitro/in vivo results .

Basic: What initial biological screening approaches are recommended to evaluate pharmacological potential?

Answer:

  • Broad-Panel Screening : Test against 50+ kinase targets (e.g., EGFR, VEGFR, FGFR) to identify primary targets .
  • Microbial Susceptibility Assays : Disc diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Profiling : Dose-response curves in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced: What advanced synthetic strategies enhance functionalization of the pyrrolo[2,3-b]pyridine core?

Answer:

  • Directed C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to introduce aryl/alkynyl groups at position 3 .
  • Protecting Group Strategies : Temporary protection of the NH group (e.g., Boc) during nitration or sulfonylation to prevent side reactions .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 30 minutes vs. 24 hours) with controlled microwave irradiation .

Data Contradiction Analysis Example

Issue : A derivative with a 5-chloro substituent shows higher FGFR1 inhibition than the 5-nitro analog in enzyme assays but lower activity in cell-based assays.
Resolution :

Permeability Testing : The nitro group may enhance cell membrane penetration via passive diffusion.

Metabolite Stability : Nitro groups might be reduced intracellularly to amines, altering target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.